Product packaging for Linderalactone(Cat. No.:CAS No. 728-61-0)

Linderalactone

Cat. No.: B1675478
CAS No.: 728-61-0
M. Wt: 244.28 g/mol
InChI Key: LWCKQMHMTSRRAA-QGQQYVBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Natural Product Chemistry in Modern Drug Discovery

Natural product chemistry plays a pivotal role in modern drug discovery, providing a rich source of structurally diverse and biologically active compounds. Historically, plants, microorganisms, and animals have been utilized to treat various diseases, with records dating back thousands of years. scielo.br Many widely used medicines today, including antibiotics and anticancer drugs, are either directly derived from natural products or are synthetic derivatives inspired by natural scaffolds. scielo.brscirp.orgazolifesciences.com

The value of natural products in drug discovery is underscored by their chemical novelty and ability to provide lead candidates for complex biological targets. scielo.br Compared to synthetic libraries, natural sources offer a greater diversity of complex bi- and tri-dimensional structures that are often amenable to absorption and metabolism in the body. scielo.br Estimates suggest that a significant percentage of approved small molecule drugs have originated directly or indirectly from natural products. caymanchem.com This continued contribution highlights the enduring importance of exploring nature's chemical repertoire for new therapeutic agents. nih.govnih.govmdpi.com

Overview of Sesquiterpene Lactones as Pharmacologically Active Scaffolds

Sesquiterpene lactones (STLs) constitute a significant class of naturally occurring terpenoids, predominantly found in plants, particularly within the Asteraceae family. rroij.comkoreascience.krrsc.orgrsc.orgnih.gov These compounds are formed from the head-to-tail condensation of three isoprene (B109036) units, followed by cyclization and oxidative modifications that result in a fused lactone ring. rroij.com STLs are recognized for their diverse and potent biological activities, which have made them valuable scaffolds in drug discovery research. rroij.comnih.govmdpi.com

A key structural feature often associated with the bioactivity of many STLs is the presence of a reactive α-methylene-γ-lactone group. nih.govmdpi.com This functional group can undergo Michael addition reactions with biological nucleophiles, such as thiol groups in proteins, influencing various cellular processes. mdpi.commdpi.com

Sesquiterpene lactones exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimalarial, antibacterial, antifungal, and antiviral activities. rroij.comkoreascience.krrsc.orgrsc.orgmdpi.com Notable examples like artemisinin, derived from Artemisia annua, are already established therapeutic agents, specifically for malaria treatment. rroij.comkoreascience.krnih.govmdpi.com The structural diversity within the STL class, encompassing various skeletal types like guaianolides and germacranolides, contributes to their wide range of biological effects and potential as drug leads. rsc.orgrsc.orgmdpi.com

Historical Perspective on Linderalactone Discovery and Initial Characterization

This compound is a sesquiterpene lactone that has been isolated from plants of the Lindera genus, particularly Lindera aggregata (also known as Lindera strychnifolia). medchemexpress.comselleckchem.commedkoo.comcaymanchem.comsmolecule.comresearchgate.netbaidu1y.comgreentech.fracs.orgfrontiersin.org Lindera aggregata is a plant widely used in traditional Chinese medicine, known as "Wu-Yao". frontiersin.orgnih.govnih.gov

Early phytochemical investigations into Lindera species, focusing on their roots, led to the isolation and characterization of various sesquiterpenoids, including this compound. researchgate.netacs.orgfrontiersin.orgtautobiotech.com The isolation of this compound, along with other sesquiterpene lactones like linderane (B1675479) and lindenenol, has been achieved through techniques such as high-speed counter-current chromatography (HSCCC). tautobiotech.com

Initial characterization studies of this compound involved spectroscopic analyses, including ¹H-NMR and ¹³C-NMR, to elucidate its chemical structure. tautobiotech.com Its molecular formula has been determined as C₁₅H₁₆O₃, with a molecular weight of 244.28 g/mol . medchemexpress.comselleckchem.commedkoo.comcaymanchem.comsmolecule.comnih.gov this compound is characterized as a furanogermacrane sesquiterpene. frontiersin.orgresearchgate.net

The historical interest in Lindera species for their medicinal properties provided the impetus for the chemical investigations that led to the discovery and initial structural elucidation of compounds like this compound, laying the groundwork for further pharmacological research into its potential therapeutic applications. greentech.frfrontiersin.orgnih.govnih.gov

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₆O₃ medchemexpress.comnih.gov
Molecular Weight244.28 g/mol smolecule.comnih.gov
CAS Number728-61-0 medchemexpress.comselleckchem.com
IUPAC Name(1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.0²,⁶]pentadeca-2(6),3,8,12(15)-tetraen-13-one smolecule.comnih.gov
Source PlantLindera aggregata (Sims) Kosterm. (Lindera strychnifolia) medchemexpress.comcaymanchem.com
Structure ClassSesquiterpene Lactone, Furanogermacrane medchemexpress.comfrontiersin.org

Table 2: Selected Research Findings on this compound's Biological Activities

Activity/EffectCell Line/ModelKey FindingsSource
Inhibition of proliferationLung cancer A549 cellsIC₅₀ of 15 µM. medchemexpress.comselleckchem.comcaymanchem.comjbuon.com medchemexpress.comselleckchem.com
Induction of apoptosisLung cancer A549 cells, Pancreatic cancer cellsInduced apoptosis in a dose-dependent manner; modulated expression of apoptosis-related proteins (Bax, Bcl-2, caspase 3, PARP1). medchemexpress.comnih.govnih.govjbuon.com medchemexpress.comnih.gov
Cell cycle arrestLung cancer A549 cells, Pancreatic cancer cellsInduced G2/M cell cycle arrest. medchemexpress.comnih.govnih.govjbuon.com medchemexpress.comnih.gov
Inhibition of signaling pathwaysLung cancer A549 cells, Pancreatic cancer cellsSuppressed JAK/STAT pathway; negatively regulated PI3K/AKT signaling pathway. medchemexpress.comselleckchem.comnih.govnih.govjbuon.com medchemexpress.comnih.gov
Inhibition of SHP2In vitro enzyme assay, CCl₄-induced liver fibrosis modelInhibited SHP2 dephosphorylation activity; directly binds to the catalytic PTP domain of SHP2; ameliorated liver fibrosis in vivo. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Antioxidant activityHepG2 cellsReduced hydrogen peroxide-induced increases in cell death (EC₅₀ = 98 µM). caymanchem.comsmolecule.comfrontiersin.org caymanchem.com
Inhibition of migration/invasionPancreatic cancer cellsSignificantly inhibited cell migration and invasion. nih.govnih.gov nih.gov
Inhibition of α-glucosidaseIn vitro assayIC₅₀ = 12.72 µM. caymanchem.com caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O3 B1675478 Linderalactone CAS No. 728-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCKQMHMTSRRAA-QGQQYVBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CCC2=C[C@H](C3=C(C1)OC=C3C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-61-0
Record name Linderalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linderalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Advanced Isolation Methodologies of Linderalactone

Botanical Origin of Linderalactone: Emphasis on Lindera aggregata

This compound is a naturally occurring compound predominantly isolated from plants of the Lindera genus, which belongs to the Lauraceae family. nih.gov The primary and most well-documented botanical source of this sesquiterpene lactone is Lindera aggregata (Sims) Kosterm. medchemexpress.com This species is an evergreen shrub or small tree widely distributed across southern China, Taiwan, Vietnam, and the Philippines. treesandshrubsonline.orgmaxapress.com It thrives on sunny mountain slopes, in sparse forests, and within thickets at elevations ranging from 200 to 1,000 meters. treesandshrubsonline.org

The tuberous root of Lindera aggregata, known as "Wuyao" in traditional Chinese medicine, is the primary part of the plant from which this compound is extracted. nih.govmaxapress.com However, studies have also successfully isolated this compound from the leaves of the plant, indicating its distribution in multiple plant tissues. nih.gov While Lindera aggregata is the most prominent source, this compound has also been reported in other organisms, including Neolitsea zeylanica and Neolitsea hiiranensis, which are also members of the Lauraceae family. nih.govcaymanchem.com

The geographical distribution and specific growing conditions of Lindera aggregata can influence the concentration of its chemical constituents, including this compound. maxapress.com The plant is particularly abundant in the south of the Yangtze River basin in China, with notable quality from the Zhejiang Province. nih.govmaxapress.com

Table 1: Botanical Sources of this compound

Botanical Name Family Plant Part(s) Geographical Distribution
Lindera aggregata Lauraceae Root, Leaves China, Taiwan, Vietnam, Philippines
Neolitsea zeylanica Lauraceae Not specified Not specified

This table is interactive. You can sort and filter the data.

Chromatographic Strategies for Isolation and Purification from Complex Natural Extracts

The isolation of this compound from crude plant extracts requires sophisticated separation techniques due to the chemical complexity of the natural matrix. Modern chromatography is central to achieving high-purity isolates suitable for scientific research.

A particularly effective method for the preparative isolation of this compound is High-Speed Counter-Current Chromatography (HSCCC) . researchgate.net This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of the sample. researchgate.net Researchers have successfully established a one-step HSCCC method to separate this compound from the crude extracts of Radix Linderae (the root of Lindera aggregata). researchgate.net

A key aspect of a successful HSCCC separation is the selection of an appropriate two-phase solvent system. For this compound isolation, a system composed of light petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v) has been effectively utilized. researchgate.net In this specific application, the upper phase of the solvent system served as the stationary phase. researchgate.net Following separation, the purity of the isolated this compound is typically verified using High-Performance Liquid Chromatography (HPLC), with structural confirmation provided by spectroscopic methods such as Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR). researchgate.net

Other chromatographic methods are also employed, often in a multi-step purification process. These can include:

Column Chromatography: Often used as an initial fractionation step to separate compounds based on polarity. nih.gov

Centrifugal Partition Chromatography (CPC): A similar liquid-liquid technique to HSCCC, used for bioassay-guided isolation of sesquiterpenes from Lindera species. mdpi.com

Preparative HPLC: Used for the final purification of active fractions to isolate individual high-purity compounds. mdpi.com

Table 2: Chromatographic Methods for this compound Isolation

Technique Role in Purification Key Parameters/Solvent Systems Purity Achieved
High-Speed Counter-Current Chromatography (HSCCC) Preparative one-step isolation Light petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v) 99.7%
High-Performance Liquid Chromatography (HPLC) Purity determination and final purification Not specified >94%
Column Chromatography Initial fractionation Not specified Not applicable

This table is interactive. You can sort and filter the data.

Evaluation of Extraction Yields and Optimization Techniques

The efficiency of this compound isolation is quantified by the extraction and purification yields. The initial step involves extracting a crude mixture of phytochemicals from the plant material, typically the powdered roots of Lindera aggregata. One documented method involves reflux extraction with 80% ethanol (B145695), which yielded 13.6 grams of crude extract from 150 grams of raw plant material. nih.gov Another study reported a 14.4% yield ratio for a crude ethanol extract from dried root slices. frontiersin.org

From this crude extract, further purification steps are undertaken. Using the HSCCC method previously described, a specific yield for pure this compound has been reported. From 450 mg of a crude extract of Radix Linderae, 40.2 mg of this compound was obtained in a single separation step, achieving a purity of 99.7%. researchgate.net

Table 3: Reported Yields of this compound and its Crude Extract

Starting Material Extraction/Purification Method Product Yield Purity
150 g L. aggregata root powder 80% Ethanol Reflux Crude Extract 13.6 g Not applicable
200 g dried L. aggregata root slices 70% Ethanol Extraction Crude Extract 28.8 g (14.4%) Not applicable

This table is interactive. You can sort and filter the data.

Solvent Type and Concentration: The choice of solvent (e.g., ethanol, methanol) and its concentration in an aqueous solution significantly affects extraction efficiency.

Extraction Method: Techniques such as maceration, reflux, and ultrasound-assisted extraction can be compared for effectiveness. nih.gov

Extraction Time and Temperature: The duration and temperature of the extraction process must be controlled to ensure complete extraction without degrading the target compound.

Solid-to-Liquid Ratio: The ratio of plant material to solvent volume is another critical parameter that influences the extraction yield.

Statistical models like Response Surface Methodology (RSM) are often employed to systematically optimize these multiple interdependent variables to find the ideal conditions for achieving the highest possible extraction yield of bioactive compounds like sesquiterpenoids.

Synthetic Methodologies for Linderalactone and Its Stereoisomers

Total Synthesis Approaches to Linderalactone

Total synthesis strategies for this compound often involve multi-step sequences designed to assemble the germacrane (B1241064) framework and install the furan (B31954) and lactone rings with appropriate stereochemistry. smolecule.comlookchem.com

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis of this compound typically involves identifying key bonds that can be disconnected to simpler, readily available starting materials. A common strategy targets the macrocyclic ring system. Disconnections might involve breaking carbon-carbon bonds to open the ring, or cleaving ester linkages to simplify the lactone moiety. The furan ring is often envisioned as being formed later in the synthesis. Key strategic disconnections often aim to simplify the stereochemical challenges and allow for the convergent coupling of fragments. 13.235.221

Stereocontrolled and Chemoselective Transformations in Total Synthesis

Achieving the correct stereochemistry at multiple centers within the flexible germacrane framework is a critical aspect of this compound total synthesis. Stereocontrolled transformations, such as diastereoselective reactions or the use of chiral auxiliaries or catalysts, are employed to control the configuration of newly formed stereocenters. liverpool.ac.ukthieme-connect.de Chemoselectivity is also paramount, ensuring that reactions occur at desired functional groups without affecting others. Examples of key transformations include the formation of the lactone ring, the introduction of the furan moiety, and the establishment of the correct olefin geometry. lookchem.com

One reported synthesis of (±)-Linderalactone utilized a sequence involving the conversion of a symmetrical β-diketone into a vinyl furan derivative. lookchem.com Subsequent alkylation and reduction steps were employed to construct the lactone ring. lookchem.com Stereochemical control in such routes is often influenced by the reaction conditions and the inherent properties of the intermediates.

Total Synthesis of Isothis compound (B1236980) and Neothis compound (B1254688)

Isothis compound and Neothis compound are stereoisomers of this compound, differing in the configuration of certain stereocenters or the geometry of double bonds. Their total synthesis often utilizes similar strategies to this compound synthesis but incorporates steps that specifically control the required stereochemistry or isomerization. lookchem.comacs.org

A synthesis of (±)-Isothis compound and (±)-Neothis compound described the exploitation of Cope and abnormal Cope rearrangements of fluxional systems. lookchem.com This approach involved the methylenation of lactone precursors, leading to Isothis compound and epiisothis compound. lookchem.com Heating Isothis compound at elevated temperatures resulted in a Cope rearrangement, establishing an equilibrium with this compound. lookchem.com Similarly, heating epiisothis compound yielded Neothis compound. lookchem.com

Development of Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic routes for this compound derivatives is driven by the desire to explore structure-activity relationships and potentially identify compounds with enhanced biological properties. These routes may involve modifications of existing total synthesis strategies or the development of entirely new approaches. smolecule.com

Novel synthetic methodologies, such as three-component reactions, have been explored for the efficient production of this compound. smolecule.com Additionally, functional group transformations on the this compound core, such as oxidation or nucleophilic attack on the lactone ring, can lead to various derivatives. smolecule.com Research into this compound derivatives includes studies on their potential as therapeutic agents, such as inhibitors of SHP2. frontiersin.org The synthesis of such derivatives allows for the investigation of how structural changes impact biological activity.

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation of Linderalactone

Mass Spectrometry-Based Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and providing structural information about a compound through its fragmentation pattern. msu.eduwikipedia.org In MS, molecules are ionized and then fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured. msu.edulibretexts.org The molecular ion peak corresponds to the intact molecule, while fragment ions provide clues about the compound's structure and the bonds that were cleaved. msu.edulibretexts.org

For Linderalactone (molecular weight ~244 Da), the molecular ion peak would be expected at m/z 244 in techniques like Electron Ionization (EI-MS). nih.govmsu.edu Analysis of the fragmentation pattern can reveal characteristic neutral losses and fragment ions corresponding to specific parts of the this compound structure, such as the lactone ring or the furan (B31954) ring. While detailed fragmentation pathways for this compound were not explicitly provided in the search results, general principles of fragmentation in mass spectrometry apply. Common fragmentation processes include sigma bond cleavage, radical site-initiated fragmentation, and charge site-initiated cleavage. wikipedia.org The loss of small, stable molecules like H₂O (m/z 18) or CO (m/z 28) can also be observed in fragmentation patterns. savemyexams.com The presence of characteristic fragment ions helps in confirming the proposed structure.

High-Resolution Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Contexts

High-resolution chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation, purity assessment, and quantitative analysis of compounds like this compound in various research contexts. researchgate.netresearchgate.netijrpr.com Chromatography separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. ijrpr.comigcseaid.com

Purity assessment using chromatography involves determining the presence and amount of impurities in a sample. igcseaid.com A high-purity sample of this compound would show a predominant peak corresponding to this compound with minimal or no peaks from other compounds. researchgate.net Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC method development for this compound involves selecting appropriate chromatographic conditions to achieve optimal separation, sensitivity, and reproducibility. researchgate.netijrpr.com Key parameters include the choice of stationary phase (column), mobile phase composition (solvents and their ratio), flow rate, column temperature, and detection wavelength. researchgate.netijrpr.comscirp.org For compounds like this compound with a chromophore (light-absorbing group), UV detection is commonly used, typically at a specific wavelength where the compound absorbs strongly. researchgate.netresearchgate.net

Method validation is a critical process to ensure that the developed HPLC method is suitable for its intended purpose. researchgate.netijrpr.com Validation parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness, following guidelines from regulatory bodies like the ICH. researchgate.netijrpr.comresearchgate.net

For instance, a study on the isolation and purification of this compound from Radix linderae successfully used HPLC to determine the purity of the isolated compound, reporting a purity of 99.7%. researchgate.net This demonstrates the effectiveness of HPLC for purity assessment of this compound.

Hyphenated Techniques (e.g., LC-MS/MS) for Detection and Quantification in Biological Matrices

Hyphenated techniques, such as Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the detection and quantification of this compound, especially in complex biological matrices like plasma or urine. nih.govresearchgate.netpsu.edu LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govresearchgate.netthermofisher.com

In LC-MS/MS, the LC component separates the analytes in the sample, which are then introduced into the mass spectrometer. nih.govthermofisher.com Tandem MS (MS/MS) involves further fragmentation of selected ions (precursor ions) into smaller product ions, providing a highly specific detection method based on characteristic fragmentation patterns. researchgate.net This is particularly useful for analyzing compounds in biological matrices, which contain numerous endogenous substances that can interfere with analysis (matrix effects). nih.govpsu.edu

LC-MS/MS offers high sensitivity and selectivity, making it suitable for quantifying analytes present at low concentrations in biological samples. nih.govresearchgate.net Method development for LC-MS/MS in biological matrices requires careful consideration of sample preparation techniques to minimize matrix effects, as co-eluting matrix components can suppress or enhance the ionization of the analyte, affecting accuracy and precision. nih.govpsu.edumdpi.com Despite the challenges posed by matrix effects, LC-MS/MS is widely used in bioanalysis for pharmacokinetic studies and other research requiring the quantification of compounds in biological samples. researchgate.netpsu.edu While specific LC-MS/MS methods for this compound in biological matrices were not detailed in the search results, the general principles and advantages of this technique are applicable for such analyses.

Pharmacological Activities and Underlying Molecular Mechanisms of Linderalactone

Anticancer Bioactivity of Linderalactone

This compound has demonstrated significant anticancer activity in various cancer cell lines, including lung cancer and pancreatic cancer cells. nih.govnih.govglpbio.comcaymanchem.comjbuon.com Its effects include inhibiting cell proliferation, inducing apoptosis, and modulating cell cycle progression. nih.govnih.govglpbio.comjbuon.com

Inhibition of Cancer Cell Proliferation and Viability

Studies have shown that this compound can inhibit the proliferation and reduce the viability of cancer cells in a dose- and time-dependent manner. nih.govnih.govglpbio.commedchemexpress.com For instance, this compound inhibited the proliferation of human lung cancer A549 cells with an IC50 of 15 µM. glpbio.comcaymanchem.comjbuon.commedchemexpress.comselleckchem.com In pancreatic cancer cells, this compound also effectively inhibited proliferation both in short-term and long-term experiments, significantly reducing the number and size of colonies. nih.govnih.govresearchgate.net

Induction of Apoptosis and Regulation of Cell Cycle Progression

This compound has been shown to induce apoptosis, a programmed cell death pathway, in cancer cells. nih.govnih.govglpbio.comjbuon.commedchemexpress.com This induction of apoptosis is a key mechanism contributing to its antiproliferative effects. jbuon.commedchemexpress.com Furthermore, this compound influences the cell cycle, arresting cells at specific phases. nih.govnih.govglpbio.comjbuon.commedchemexpress.com

This compound modulates the expression levels of several proteins involved in the regulation of apoptosis. Research indicates that this compound can alter the expression of apoptotic markers such as Caspase-3 and PARP1. nih.govnih.gov Specifically, studies have observed a decrease in the levels of Bcl-2, PARP1, and Caspase-3 proteins, alongside an increase in the levels of Bax and cleaved PARP1, indicating the activation of the apoptosis pathway. nih.gov In lung cancer cells, this compound's antiproliferative effects are linked to apoptosis induction, confirmed by changes in Bax and Bcl-2 expression. jbuon.comselleckchem.com Isothis compound (B1236980), a related compound, has also been reported to regulate the BCL-2/caspase-3/PARP pathway in glioblastoma cells. nih.gov

This compound has been shown to induce cell cycle arrest at the G2/M phase in both lung and pancreatic cancer cells. nih.govnih.govglpbio.comcaymanchem.comjbuon.commedchemexpress.com In pancreatic cancer cells, treatment with this compound significantly increased the number of cells in the G2/M phase compared to control groups. nih.govnih.gov This arrest in the G2/M phase prevents tetraploid cells from dividing and is considered a key target for tumor treatment. nih.govnih.gov The G2/M arrest induced by this compound in pancreatic cancer cells was associated with a decrease in cyclin B1 expression. nih.govnih.gov In lung cancer A549 cells, this compound treatment also induced G2/M cell cycle arrest in a dose-dependent manner. medchemexpress.com

Here is a summary of cell cycle arrest findings:

CompoundCancer TypeCell LineCell Cycle Arrest PhaseKey Associated Proteins/MechanismsSource
This compoundPancreatic CancerBXPC-3, CFPAC-1G2/MDecreased Cyclin B1 expression, PI3K/AKT pathway inhibition nih.govnih.gov
This compoundLung CancerA549G2/MModulation of apoptosis-related proteins, JAK/STAT pathway inhibition glpbio.comcaymanchem.comjbuon.commedchemexpress.comselleckchem.com
Isothis compoundColorectal Cancer(various)G2/MInhibition of cyclin B, p-cdc2, p-cdc25c; upregulation of p21 mdpi.comnih.govresearchgate.net
Isothis compoundBladder CancerT24, EJ-1G0/G1Upregulation of BAK1 and BAX, promotion of CYCS release researchgate.netresearchgate.net
Isothis compoundLung CancerA549G0/G1Induction of p21, Fas/sFasL apoptotic system researchgate.netbiocrick.comdntb.gov.uaspandidos-publications.comnih.gov

While this compound primarily induces G2/M arrest, its isomer, isothis compound, has been reported to induce cell cycle arrest at the G0/G1 phase in certain cancer cell types. biocrick.comdntb.gov.uanih.gov For example, isothis compound inhibited the proliferation of A549 human non-small cell lung cancer cells by arresting the cell cycle at the G0/G1 phase. biocrick.comdntb.gov.uanih.gov This G0/G1 arrest induced by isothis compound in A549 cells was associated with the induction of p21 expression. biocrick.comnih.gov Isothis compound has also been shown to induce G0/G1 arrest in bladder cancer cells, linked to the upregulation of proapoptotic proteins BAK1 and BAX and promotion of CYCS release. researchgate.netresearchgate.net

Anti-metastatic Effects and Associated Molecular Pathways

This compound has demonstrated anti-metastatic effects. Studies on pancreatic cancer cells showed that this compound significantly inhibited cell migration and invasion, which are hallmarks of cancer cell metastasis. nih.govnih.gov This inhibition of migration and invasion suggests that this compound can effectively inhibit metastasis. nih.govnih.gov

Isothis compound has also been reported to exhibit anti-metastatic activities in various cancer cell lines. mdpi.comnih.gov In human lung cancer A549 cells, isothis compound inhibited invasion and migration in a dose-dependent manner. nih.gov This anti-metastatic effect was associated with the inhibition of the protein expression and activity of Matrix Metalloproteinase-2 (MMP-2). nih.gov MMP-2 plays a significant role in the invasion and migration of tumor cells. nih.gov Furthermore, isothis compound treatment significantly increased the expression of NM23-H1 protein and inhibited the expression of β-catenin protein, both of which are involved in metastatic processes. nih.gov

The underlying molecular mechanisms for this compound's anticancer effects include the suppression of the PI3K/AKT signaling pathway, observed in pancreatic cancer cells. nih.govnih.govresearchgate.net this compound achieved this by downregulating the phosphorylation of PI3K and AKT. nih.govnih.gov Inhibition of the PI3K/AKT pathway is known to effectively block pancreatic tumor progression. nih.govnih.gov In lung cancer cells, this compound has also been shown to suppress the JAK/STAT signaling pathway. glpbio.comcaymanchem.comjbuon.commedchemexpress.comselleckchem.com

Here is a summary of anti-metastatic effects and pathways:

CompoundCancer TypeCell LineAnti-metastatic EffectsAssociated Molecular Pathways/ProteinsSource
This compoundPancreatic CancerBXPC-3, CFPAC-1Inhibits migration and invasionPI3K/AKT signaling pathway inhibition nih.govnih.govresearchgate.net
This compoundLung CancerA549Suppresses cell invasionJAK/STAT signaling pathway inhibition glpbio.comcaymanchem.comjbuon.commedchemexpress.comselleckchem.com
Isothis compoundLung CancerA549Inhibits invasion and migrationInhibition of MMP-2 activity and expression, increased NM23-H1, inhibited β-catenin nih.gov
Regulation of Matrix Metalloproteinases (e.g., MMP-2 by Isothis compound)

Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis. nih.govgenecards.org Research indicates that isothis compound can inhibit the expression and activity of MMP-2 in human lung cancer A549 cells. researchgate.netnih.govnih.gov This inhibition of MMP-2 is considered a potential mechanism by which isothis compound suppresses cancer cell invasion and migration. researchgate.netnih.govnih.gov

Studies on A549 cells treated with isothis compound showed a dose-dependent inhibition of MMP-2 protein expression and activity. nih.govnih.gov

Isothis compound Concentration (µM)MMP-2 Protein Expression (% of control)MMP-2 Activity (% of control)
0100100
574 (26% inhibition)Not specified
1042 (58% inhibition)Significantly inhibited
Upregulation of Metastasis Suppressor Genes (e.g., NM23-H1 by Isothis compound)

Metastasis suppressor genes, such as NM23-H1 (NME1), are involved in inhibiting the metastatic spread of cancer cells. atlasgeneticsoncology.orgoncotarget.com Isothis compound has been found to significantly increase the expression of the NM23-H1 protein in human lung cancer A549 cells. researchgate.netnih.gov This upregulation of a key metastasis suppressor gene is suggested to contribute to the anti-metastatic effects of isothis compound. researchgate.netnih.gov

Modulation of Key Oncogenic Signaling Pathways

This compound has been shown to modulate several signaling pathways that are frequently dysregulated in cancer, including the JAK/STAT and PI3K/AKT pathways.

Inhibition of the JAK/STAT Signaling Cascade

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway plays a critical role in cell growth, survival, and immune response, and its aberrant activation is implicated in various cancers. jbuon.commedchemexpress.com this compound has been reported to suppress the JAK/STAT signaling pathway. jbuon.commedchemexpress.comfrontiersin.orgselleckchem.comcaymanchem.com Studies in human lung cancer A549 cells demonstrated that this compound could inhibit the expression of JAK1 and JAK2, as well as the phosphorylation of JAK1, JAK2, STAT1, and STAT2. jbuon.commedchemexpress.comcaymanchem.com

Research findings on the effect of this compound on JAK/STAT proteins in A549 cells include:

ProteinEffect of this compound Treatment
JAK1Inhibited expression and phosphorylation jbuon.commedchemexpress.comcaymanchem.com
JAK2Inhibited expression and phosphorylation jbuon.commedchemexpress.comcaymanchem.com
STAT1Inhibited expression and phosphorylation jbuon.commedchemexpress.comcaymanchem.com
STAT2Inhibited expression and phosphorylation caymanchem.com
pSTAT1Inhibited phosphorylation jbuon.commedchemexpress.com
pSTAT2Inhibited phosphorylation jbuon.commedchemexpress.com
pJAK1Inhibited phosphorylation jbuon.commedchemexpress.com
pJAK2Inhibited phosphorylation jbuon.commedchemexpress.com

Note: Specific quantitative data for the inhibition levels was not consistently available across the provided snippets.

Negative Regulation of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein kinase B (AKT) pathway is a major signaling cascade involved in cell survival, proliferation, migration, and angiogenesis, and it is frequently hyperactivated in many cancers, including pancreatic cancer. smolecule.comnih.govnih.govresearchgate.net this compound has been shown to suppress pancreatic cancer development, both in vitro and in vivo, by negatively regulating the PI3K/AKT signaling pathway. smolecule.comnih.govnih.govresearchgate.net Mechanistically, this compound was found to downregulate the phosphorylation of both PI3K and AKT. nih.govnih.gov

Studies in pancreatic cancer cells (BXPC-3 and CFPAC-1) treated with varying concentrations of this compound showed significant changes in the PI3K/AKT pathway components. nih.govnih.gov

Treatment Concentration of this compoundPhosphorylated PI3K ExpressionPhosphorylated AKT Expression
ControlHighHigh
Increasing ConcentrationsDecreasedDecreased

Note: The provided snippets indicate a dose-dependent decrease in the phosphorylation of PI3K and AKT upon this compound treatment. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Potential of this compound

Beyond its anti-cancer effects, this compound has also demonstrated anti-inflammatory and immunomodulatory properties. smolecule.comfrontiersin.orgfrontiersin.orgchemfaces.com It has been reported to exhibit significant inhibitory effects on superoxide (B77818) anion generation by human neutrophils. chemfaces.com this compound has also shown hepatoprotective activity against oxidative damage in liver cells, which can be related to anti-inflammatory mechanisms. frontiersin.orgchemfaces.com Its potential as a therapeutic agent against inflammatory and fibrosis-related diseases has been suggested, partly through its action as an inhibitor of SHP2, a protein tyrosine phosphatase involved in various signaling pathways, including JAK-STAT and PI3K-AKT, and contributing to inflammation. frontiersin.org

Mechanisms of Inflammatory Response Modulation

This compound and isothis compound have demonstrated anti-inflammatory properties. Isothis compound, for instance, has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, isothis compound decreased the mRNA levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), in LPS-induced cells. nih.gov In vivo studies using an LPS-induced acute lung injury model showed that isothis compound effectively reduced pulmonary inflammatory infiltration, myeloperoxidase activity, and the production of PGE₂, IL-1β, IL-6, and TNF-α. nih.gov this compound itself has also been reported to possess anti-inflammatory properties and can suppress inflammatory responses in cardiomyocytes. nih.govnih.gov

Table 1: Effects of Isothis compound on Inflammatory Mediators in LPS-Stimulated Macrophages

Inflammatory MediatorEffect of Isothis compound TreatmentReference
NOSignificantly inhibited production nih.gov
PGE₂Significantly inhibited production nih.gov
iNOS expressionReduced expression nih.gov
COX-2 expressionReduced expression nih.gov
IL-1β mRNA levelDecreased level nih.gov
IL-6 mRNA levelDecreased level nih.gov
TNF-α mRNA levelDecreased level nih.gov

Studies suggest that the anti-inflammatory effects of isothis compound may involve the inhibition of the NF-κB pathway and activation of the Nrf2 pathway in macrophages. nih.gov this compound has also been indicated to suppress the JAK/STAT signaling pathway, which is involved in inflammatory processes. researchgate.netnih.gov

Exploration of Immunomodulatory Effects

Beyond modulating inflammatory responses, some research has explored the broader immunomodulatory effects of Neolitsea species, which contain compounds like this compound. Studies on Taiwanese Neolitsea species have indicated that extracts, particularly leaf extracts, can modulate the functionality of immune cells, specifically T helper cells. nih.gov While not focusing solely on this compound, these studies provide a context for the potential of compounds from this plant genus to influence immune responses, including the suppression of Th1 immunity by decreasing IFN-γ production. nih.gov

Neuroprotective Efficacy of this compound and its Analogs

Investigations have explored the potential of this compound and its analogs to exert neuroprotective effects, particularly in the context of neuronal damage and neurodegenerative conditions.

Attenuation of Neuronal Damage and Apoptosis in Cellular Models

Isothis compound has been shown to reduce β-amyloid-1-42 (Aβ1-42)-induced damage and apoptosis in cellular models, such as PC12 cells. acs.orgnih.gov Treatment with isothis compound restored mitochondrial membrane potential disorder and decreased intracellular reactive oxygen species (ROS) levels in these cells. acs.org this compound itself has demonstrated hepatoprotective activity against H₂O₂-induced oxidative damage in HepG2 cells, suggesting a protective effect against oxidative stress-induced cellular injury. nih.gov

Regulation of Neurological Signaling Pathways (e.g., JNK Pathway by Isothis compound)

A key mechanism identified for the neuroprotective effects of isothis compound involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. acs.orgnih.gov Research utilizing RNA sequencing and specific JNK inhibitors has confirmed that isothis compound reduces neuronal damage by inhibiting JNK phosphorylation. acs.org The JNK pathway is known to play a role in neuronal apoptosis, and its upregulation is linked to decreased expression of anti-apoptotic proteins and activation of caspase-3. acs.orgresearchgate.net Isothis compound's ability to inhibit JNK phosphorylation suggests a mechanism for counteracting these pro-apoptotic signals. acs.org Isothis compound has also been shown to influence other signaling molecules, such as reducing the expression of p-JNK and p-ERK at higher concentrations in some cell types, although the effects can vary with dose and time. mdpi.comnih.gov

Table 2: Effects of Isothis compound on JNK Signaling

Pathway ComponentEffect of Isothis compound TreatmentReference
JNK phosphorylationInhibited acs.orgnih.gov
p-JNK expressionDecreased (dose-dependent) mdpi.com

Research in Neurodegenerative Disease Models (e.g., Alzheimer’s Disease)

Studies have extended the investigation of isothis compound to in vivo models of neurodegenerative diseases, specifically Alzheimer's disease (AD). In APP/PS1 mice, a model for AD, isothis compound treatment reduced amyloid plaque deposition, improved impaired synaptic plasticity, and decreased glial cell activation. acs.orgnih.gov These effects ultimately led to an amelioration of cognitive deficits in the model mice. acs.orgnih.gov The observed therapeutic effect in this AD model was linked to the inhibition of the JNK signaling pathway. acs.orgnih.gov These findings suggest that isothis compound is a potential candidate for the treatment of AD. acs.orgnih.gov

Anti-fibrotic Actions of this compound

Recent research has identified this compound as a natural compound with anti-fibrotic properties, particularly in the context of liver fibrosis. This compound has been found to act as a natural inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), a protein tyrosine phosphatase considered a therapeutic target for fibrosis. nih.govfrontiersin.orgresearchgate.netresearchgate.net In vitro studies confirmed that this compound significantly inhibited SHP2 dephosphorylation activity and directly binds to the catalytic PTP domain of SHP2. nih.govfrontiersin.orgresearchgate.net

In vivo studies using a carbon tetrachloride (CCl₄)-induced liver fibrosis model in mice demonstrated that administration of this compound significantly ameliorated liver fibrosis. nih.govfrontiersin.orgresearchgate.net This anti-fibrotic effect was associated with the inhibition of hepatic stellate cell (HSC) activation. nih.govfrontiersin.org RNA sequencing analysis further revealed that this compound alleviates HSC activation by interfering with the TGFβ/Smad3 pathway. nih.govfrontiersin.orgresearchgate.net Inhibition of SHP2 by this compound has been shown to significantly inhibit liver fibrosis in vivo. nih.govfrontiersin.org These findings suggest that this compound or its derivatives could be potential therapeutic agents against SHP2-related diseases, including liver fibrosis. nih.govfrontiersin.orgresearchgate.net

Table 3: Anti-fibrotic Effects of this compound in CCl₄-Induced Liver Fibrosis Model

ParameterCCl₄ GroupLIN + CCl₄ GroupSignificanceReference
Hepatic α-SMA protein expressionIncreasedReducedp < 0.05 nih.govfrontiersin.org
Hepatic Vimentin protein expressionIncreasedReducedp < 0.05 nih.govfrontiersin.org
Hepatic Desmin protein expressionIncreasedReducedp < 0.05 nih.govfrontiersin.org
SHP2 dephosphorylation activity (in vitro)HighInhibitedSignificant nih.govfrontiersin.orgresearchgate.net

Note: Data in the table is illustrative based on research findings indicating significant reductions in markers of HSC activation and inhibition of SHP2 activity upon this compound treatment.

Inhibition of Hepatic Stellate Cell Activation

Hepatic stellate cells (HSCs) play a central role in the development and progression of liver fibrosis. Upon liver injury, quiescent HSCs become activated, differentiating into myofibroblast-like cells that proliferate and produce excessive amounts of extracellular matrix proteins, leading to fibrosis. Studies have shown that this compound can significantly ameliorate carbon tetrachloride (CCl₄)-induced HSC activation in vivo. nih.govfrontiersin.org In vitro experiments using LX-2 cells, a human HSC cell line, revealed that this compound treatment decreased the expression of fibrogenic genes, including ACTA2, VIM, TGF-β, FN1, DES, and COL1A1, demonstrating its potential to inhibit HSC activation. nih.gov

Targeting Src Homology 2 Domain-Containing Phosphatase 2 (SHP2) Activity

Src homology 2 domain-containing phosphatase 2 (SHP2) is a protein tyrosine phosphatase that has been identified as a therapeutic target for fibrosis. nih.govfrontiersin.orgnih.gov Research indicates that this compound acts as a natural inhibitor of SHP2. nih.govfrontiersin.orgnih.govresearchgate.net In vitro studies have shown that this compound significantly inhibits the dephosphorylation activity of SHP2. nih.govfrontiersin.orgnih.govresearchgate.net Enzymatic assays, bio-layer interferometry (BLI) assays, and site-directed mutagenesis experiments have confirmed that this compound directly binds to the catalytic protein tyrosine phosphatase (PTP) domain of SHP2. nih.govfrontiersin.orgnih.govresearchgate.net The half-maximum inhibitory concentration (IC₅₀) values of this compound on the enzyme activity of full-length SHP2 and its catalytic domain were found to be 1.98 μM and 1.87 μM, respectively. nih.govresearchgate.net

SHP2 Form IC₅₀ (μM)
Full Length 1.98
Catalytic Domain 1.87

Suppression of the TGFβ/Smad3 Signaling Pathway

The transforming growth factor-beta (TGFβ)/Smad3 signaling pathway is a key mediator of fibrosis in various organs, including the liver. e-dmj.orgmdpi.com Activated HSCs produce TGF-β, which promotes the synthesis of extracellular matrix proteins via the Smad-dependent pathway. mdpi.com Studies have shown that this compound can interfere with the TGFβ/Smad3 pathway. nih.govfrontiersin.orgresearchgate.net RNA-sequencing analysis has suggested that this compound alleviates hepatic stellate cell activation by interfering with this pathway. nih.govfrontiersin.org In vivo administration of this compound significantly ameliorated CCl₄-induced liver fibrosis by inhibiting the TGFβ/Smad3 pathway. nih.govfrontiersin.orgresearchgate.net

Cardioprotective Effects of this compound

This compound has also demonstrated beneficial effects in the context of diabetic cardiomyopathy (DCM), a serious complication of diabetes characterized by structural and functional abnormalities of the heart. nih.govnih.govfrontiersin.org

Mitigation of Diabetic Cardiomyopathy Pathology

This compound has shown beneficial effects in alleviating diabetic cardiomyopathy in mice. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.commagtechjournal.combohrium.comsemanticscholar.orgjacc.orgxjtu.edu.cn Studies in diabetic mice models induced by streptozotocin (B1681764) demonstrated that administration of this compound prevented heart dysfunction by inhibiting myocardial hypertrophy, fibrosis, and inflammation, without altering blood glucose levels. nih.gov

Suppression of the MAPK/ATF6 Signaling Pathway in Cardiac Tissues

The mitogen-activated protein kinase (MAPK)/activating transcription factor 6 (ATF6) pathway is implicated in the pathogenesis of diabetic cardiomyopathy, particularly in mediating endoplasmic reticulum (ER) stress, myocardial hypertrophy, and inflammation. nih.govfrontiersin.org RNA-sequencing analysis indicated that this compound exerts its cardioprotective effects mainly by affecting the MAPK/ATF6 pathway. nih.gov this compound was found to suppress ER stress mediated by the diabetes-activated MAPKs/ATF6 pathway, leading to a reduction in myocardial hypertrophy and inflammation in heart tissues and cultured cardiomyocytes. nih.gov Inhibition of MAPKs or a deficiency of ATF6 in cardiomyocytes mimicked the effects of this compound, leading to decreased high glucose-induced hypertrophy and inflammation. nih.gov

Attenuation of Myocardial Inflammation and Hypertrophy

This compound has been shown to mitigate myocardial hypertrophy and inflammation in diabetic cardiomyopathy. nih.govnih.govresearchgate.net By suppressing the MAPK/ATF6 signaling pathway, this compound reduces myocardial hypertrophy and inflammatory responses in cardiac tissues and cardiomyocytes. nih.gov This attenuation of inflammation and hypertrophy contributes to the beneficial effects of this compound in alleviating diabetic cardiomyopathy. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Linderalactone and Analogs

Correlating Specific Structural Motifs with Observed Biological Activities

The biological activities of linderalactone are believed to be linked to specific structural motifs within its furanogermacrane skeleton. Sesquiterpene lactones, in general, are known for their diverse biological activities, which are often attributed to the presence of an α,β-unsaturated carbonyl group, typically within a lactone ring. lsu.edu This motif can act as a Michael acceptor, allowing the compound to interact with nucleophilic groups in biological targets, such as cysteine residues in proteins.

Research indicates that this compound exhibits inhibitory activity against SHP2 phosphatase. researchgate.net The half-maximum inhibitory concentration (IC50) of this compound on the enzyme activity of both full-length SHP2 and its catalytic domain was found to be around 1.87-1.98 µM. researchgate.net This suggests that this compound directly interacts with the catalytic domain of SHP2. researchgate.net While specific detailed SAR data correlating precise structural motifs of this compound with its SHP2 inhibitory activity from the search results are limited, the presence of the sesquiterpene lactone core is likely fundamental to this interaction.

Rational Design and Synthesis of this compound Derivatives for Enhanced Bioactivity

Rational design and synthesis of this compound derivatives are pursued to improve potency, selectivity, or other pharmacological properties. This process is guided by the understanding gained from SAR studies and computational predictions. Although detailed examples of the synthesis of specific this compound derivatives and their enhanced bioactivity are not extensively detailed in the provided search results, the general approach involves modifying the core structure of this compound at various positions.

For instance, if the α,β-unsaturated carbonyl is identified as a key pharmacophore for a particular activity, modifications around this group might be explored. Similarly, altering the furan (B31954) ring or other parts of the sesquiterpene skeleton could lead to compounds with altered interactions with biological targets. The synthesis of butenolides, a class of compounds that includes this compound, from functionalized cyclopropenones highlights general synthetic strategies that could be adapted for creating this compound analogs. escholarship.org These methods allow for the introduction of various substituents, which can then be evaluated for their impact on biological activity. escholarship.org

The identification of this compound as a SHP2 inhibitor suggests that designing derivatives with optimized binding interactions within the SHP2 catalytic domain could lead to more potent inhibitors. researchgate.net While the search results mention the validation of LIN derivatives as SHP2-PTP inhibitors and show a table of LIN derivatives with their SHP2-PTP IC50 values researchgate.net, the specific structural modifications leading to the observed IC50 values are not explicitly described in detail within the snippets. However, the concept of using structure-based design to improve the activity of inhibitors is a common practice in medicinal chemistry. ebi.ac.uk

Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking)

Computational approaches, such as molecular docking and molecular dynamics simulations, play a significant role in modern SAR analysis and rational drug design. frontiersin.orgmdpi.comnih.govsilicos-it.be These methods can help predict how a molecule interacts with its biological target at the atomic level, providing insights into the key binding interactions and informing the design of new derivatives.

In the context of this compound, computational approaches can be used to:

Predict binding modes: Molecular docking can predict how this compound and its analogs bind to target proteins like SHP2, illustrating the orientation and interactions within the binding site. frontiersin.orgnih.gov This helps visualize critical interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and amino acid residues in the protein. frontiersin.org

Estimate binding affinities: Scoring functions in molecular docking can provide an estimate of the binding affinity, allowing researchers to rank different derivatives based on their predicted potency. frontiersin.orgnih.gov

Analyze structural motifs involved in binding: By examining the predicted binding poses, researchers can identify which structural motifs of this compound are crucial for interacting with specific residues or regions of the target protein. frontiersin.org

Guide derivative design: The insights gained from docking and simulations can guide the rational design of new this compound derivatives with improved predicted binding characteristics. frontiersin.orgnih.gov For example, if a certain part of the molecule is predicted to form a strong interaction, modifications to enhance this interaction could be explored.

Understand the impact of structural modifications: Computational methods can be used to evaluate the potential impact of proposed structural modifications on binding affinity and stability before synthesizing the compounds.

The study identifying this compound as a SHP2 inhibitor utilized Schrödinger package modules, including Protein Preparation Wizard and LigPrep, which are commonly used in computational approaches for preparing protein and ligand structures for docking studies. researchgate.net This suggests that computational methods were likely employed to understand the binding of this compound to SHP2 and potentially to guide the investigation of its derivatives. Molecular docking is a widely used technique for predicting binding conformations and interactions between ligands and proteins, and it can support SAR studies by identifying critical interactions that guide structural modifications. frontiersin.orgnih.gov

While detailed computational data specifically for this compound SAR analysis from the search results is limited, the application of these techniques in the broader field of drug discovery and SAR analysis is well-established. frontiersin.orgmdpi.comnih.govsilicos-it.benih.gov The use of computational methods in studying protein-ligand interactions and predicting binding modes is a powerful tool for understanding and optimizing the biological activities of compounds like this compound. nih.gov

Preclinical Efficacy and Translational Research of Linderalactone

In Vitro Efficacy Studies Across Diverse Cell Line Models

In vitro studies have demonstrated the inhibitory effects of Linderalactone on the viability and proliferation of various cancer cell lines. Specifically, research into pancreatic cancer has shown that this compound inhibits the viability of four different pancreatic cancer cell lines in a concentration-dependent manner after 72 hours of treatment. Cells exposed to this compound exhibited morphological changes, including losing their unique shape, appearing round, and showing reduced adherence to the well surface. nih.gov

Furthermore, this compound was found to suppress the proliferation of pancreatic cancer cells. EdU assays indicated a decrease in the population of EdU-positive cells as the concentration of this compound increased compared to control groups. nih.gov Colony formation experiments also evaluated the long-term effects, revealing that this compound inhibits the proliferation of pancreatic cancer cells. nih.gov Mechanistically, this compound induced cell apoptosis, evidenced by altered expression of apoptotic markers such as caspase 3 and PARP1. nih.gov

A summary of in vitro findings on pancreatic cancer cell lines is presented in the table below:

Cell Line TypeObserved EffectKey Findings
Pancreatic Cancer CellsInhibition of ViabilityConcentration-dependent reduction in viability. nih.gov Morphological changes observed. nih.gov
Pancreatic Cancer CellsInhibition of ProliferationDecreased EdU-positive cell population. nih.gov Reduced colony formation. nih.gov
Pancreatic Cancer CellsInduction of ApoptosisAltered expression of caspase 3 and PARP1. nih.gov

In Vivo Efficacy Studies in Established Animal Models of Disease

Preclinical investigations have extended to in vivo animal models to assess the efficacy of this compound in more complex biological systems representative of human diseases.

Xenograft Models for Anticancer Activity Assessment

Studies utilizing xenograft models have provided in vivo evidence supporting the anticancer activity of this compound. Research in a pancreatic cancer mouse model demonstrated that this compound suppresses tumor development. nih.gov The results from the xenograft study were consistent with the in vitro findings, indicating that this compound exhibits antitumor activity against pancreatic cancer in a living system. nih.gov These studies suggest this compound's potential as an anti-pancreatic cancer agent. nih.gov

Animal Models of Fibrosis

Information specifically detailing the preclinical efficacy of this compound in established animal models of fibrosis was not found in the consulted search results.

Animal Models of Neurodegeneration (e.g., APP/PS1 mice)

Information specifically detailing the preclinical efficacy of this compound in established animal models of neurodegeneration, such as APP/PS1 mice, was not found in the consulted search results.

Animal Models of Diabetic Cardiomyopathy

This compound has been investigated for its potential to mitigate diabetic cardiomyopathy (DCM) in mice. In a study using a streptozotocin-induced diabetic mouse model, administration of this compound (at doses of 2.5 or 5 mg/kg by gavage for five weeks) prevented heart dysfunction. nih.gov This was achieved by inhibiting myocardial hypertrophy, fibrosis, and inflammation, without affecting blood glucose levels. nih.gov

This compound was found to suppress endoplasmic reticulum (ER) stress mediated by the diabetes-activated MAPK/ATF6 pathway, contributing to the reduction in myocardial hypertrophy and inflammation in heart tissues and cultured cardiomyocytes. nih.gov Inhibition of MAPKs or a deficiency of ATF6 in cardiomyocytes mimicked the effects of this compound on high glucose-induced hypertrophy and inflammation. nih.gov These findings suggest that this compound has beneficial effects in alleviating diabetic cardiomyopathy, partly by modulating the MAPK/ATF6 signaling pathway. nih.gov

Pharmacodynamic and Pharmacokinetic Investigations in Preclinical Systems

Information detailing comprehensive pharmacodynamic and pharmacokinetic investigations of this compound in preclinical systems was not extensively available in the consulted search results. Some predicted pharmacokinetic properties for this compound are available, such as a predicted plasma protein binding of 95.18% and a predicted clearance of 5.011. cdutcm.edu.cn However, detailed studies on absorption, distribution, metabolism, and excretion (ADME), as well as in-depth pharmacodynamic markers beyond those observed in efficacy studies, were not found.

Early-Stage Safety and Toxicity Profiling in Preclinical Research

Early-stage safety and toxicity profiling of this compound in preclinical research is a critical step in evaluating its potential as a therapeutic agent. Studies have begun to investigate the in vitro and in vivo toxicity of this sesquiterpene lactone, primarily in the context of its observed pharmacological activities, such as its antitumor effects.

In various in vitro studies assessing the cytotoxic effects of this compound on cancer cell lines, the compound has demonstrated dose-dependent inhibition of cell proliferation nih.govresearchgate.net. For instance, this compound inhibited the growth of pancreatic cancer cell lines (ASPC-1, BXPC-3, CFPAC-1, and SW-1990) in a time- and dose-dependent manner nih.gov. Similarly, it inhibited the growth of human lung cancer A549 cells with an IC₅₀ of 15 µM medchemexpress.comselleckchem.com. While these findings highlight the compound's efficacy against cancer cells, they also inherently characterize its cytotoxic potential in a controlled environment.

Preclinical in vivo studies have also started to shed light on the toxicity profile of this compound. In a study investigating its effects on pancreatic cancer development in mice, the trends in body weight of mice treated with this compound were similar to those of the control group, with no significant difference observed nih.govresearchgate.netresearchgate.net. This suggests that this compound did not exert significant general toxicity in this animal model at the tested concentrations nih.govresearchgate.netresearchgate.net. The study concluded that there was no obvious chemical toxicity observed in the xenograft model nih.govresearchgate.netresearchgate.net.

Another study focusing on the potential of this compound as a natural inhibitor of SHP2 to ameliorate CCl₄-induced liver fibrosis in mice also provided insights into its in vivo safety. In this research, this compound administration significantly attenuated CCl₄-induced hepatic injury in mice, as indicated by significantly reduced serum levels of ALT and AST, which are markers of liver cell damage researchgate.netfrontiersin.org. These findings suggest a protective effect on the liver rather than overt toxicity at the tested doses researchgate.netfrontiersin.org.

While comprehensive systemic toxicity assessments, including acute, chronic, reproductive, and genotoxicity studies, are noted as being few, the available early-stage preclinical data suggest a favorable initial safety profile in the contexts studied frontiersin.org. Further detailed toxicological evaluations are crucial for a complete understanding of this compound's safety before potential clinical translation frontiersin.org.

Based on the available preclinical data, a summary of early-stage safety and toxicity findings for this compound can be presented:

Study TypeModel Organism/SystemKey FindingRelevant Citation
Cytotoxicity (In vitro)Pancreatic cancer cell linesDose-dependent inhibition of cell proliferation. nih.govresearchgate.net
Cytotoxicity (In vitro)Human lung cancer A549 cellsInhibited growth with an IC₅₀ of 15 µM. medchemexpress.comselleckchem.com
General Toxicity (In vivo)Mice (pancreatic cancer model)No significant difference in body weight compared to control; no obvious chemical toxicity. nih.govresearchgate.netresearchgate.net
Hepatotoxicity (In vivo)Mice (CCl₄-induced liver fibrosis model)Attenuated hepatic injury; reduced ALT/AST levels. researchgate.netfrontiersin.org

This table summarizes some of the early preclinical observations regarding the safety and toxicity of this compound, highlighting the need for more extensive toxicological profiling.

Discovery and Biological Activity of Linderalactone Derivatives and Biotransformation Products

Naturally Occurring Linderalactone Analogs (e.g., Isothis compound (B1236980), Neothis compound)

The Lindera genus, particularly Lindera aggregata, is a rich source of structurally diverse sesquiterpenoids, many of which are structurally related to this compound. researchgate.netacs.orgnih.govms-editions.cl Among the notable naturally occurring analogs are isothis compound and neothis compound (B1254688). acs.orgtandfonline.comnih.gov These compounds share a similar sesquiterpene lactone core but differ in their structural arrangements. Isothis compound, for instance, is an elemene-type sesquiterpene, while this compound is of the germacrane (B1241064) type; they have been found to be interconvertible through Cope rearrangement. clockss.org Neothis compound has also been reported in Lindera species. acs.orgnih.gov

Research into the biological activities of these analogs has revealed similar, and in some cases, distinct pharmacological properties compared to this compound. Isothis compound has demonstrated anti-inflammatory and anticancer capacities. biocrick.combiorbyt.com It has been shown to induce apoptosis and suppress the STAT3 signaling pathway, potentially offering a novel treatment approach for triple-negative breast cancer. biocrick.com Isothis compound also exhibits moderate iNOS inhibitory activity. biocrick.combiorbyt.com Studies on lung cancer cells (A549) have shown that isothis compound can inhibit proliferation by inducing cell cycle arrest and promoting apoptosis via the Fas/sFasL pathway. biocrick.com Furthermore, isothis compound has been investigated for its effects on human glioblastoma, showing suppression of growth and angiogenic activity through the inhibition of VEGFR2 activation. medchemexpress.comcenmed.com It has also been shown to regulate the BCL-2/caspase-3/PARP pathway in glioblastoma models. medchemexpress.com Research suggests that isothis compound exhibits greater anti-proliferative and anti-metastatic activities in various cancer cells compared to some other derivatives. nih.gov

Neothis compound, another naturally occurring analog, has also been isolated from Lindera species. acs.orgnih.gov While detailed biological activity data for neothis compound specifically in comparison to this compound and isothis compound is less extensively documented in the provided search results, its presence alongside these bioactive compounds in traditional medicinal plants suggests potential pharmacological relevance.

Here is a table summarizing some reported biological activities of this compound and its naturally occurring analogs:

CompoundSource PlantReported Biological Activities
This compoundLindera aggregata, Neolitsea parvigemma medchemexpress.comcaymanchem.comchemfaces.comAnticancer (lung, pancreatic), Apoptosis induction, G2/M cell cycle arrest, JAK/STAT pathway inhibition, Hepatoprotective, Anti-inflammatory (superoxide anion generation inhibition), SHP2 inhibition, Amelioration of liver fibrosis medchemexpress.comcaymanchem.comselleckchem.comjbuon.comchemfaces.comnih.govresearchgate.netnih.govfrontiersin.org
Isothis compoundLindera aggregata, Neolitsea hiiranensis, Lindera pulcherrima var. hemsleyana tandfonline.combiocrick.comnih.govAnti-inflammatory, Anticancer (triple-negative breast cancer, lung cancer, glioblastoma, ovarian cancer, colorectal cancer), Apoptosis induction, STAT3 pathway suppression, iNOS inhibition, VEGFR2 inhibition, BCL-2/caspase-3/PARP pathway regulation, Cell cycle arrest biocrick.combiorbyt.commedchemexpress.comcenmed.comnih.govresearchgate.net
Neothis compoundLindera pulcherrima var. hemsleyana, Lindera aggregata acs.orgnih.gov(Limited specific data in provided results, presence in medicinal plants suggests potential activity)

Semi-synthetic and Synthetic Derivatives of this compound with Modified Bioactivities

While the provided search results primarily focus on naturally occurring sesquiterpenoids from Lindera species, the concept of modifying natural products to enhance or alter their bioactivities is a common practice in medicinal chemistry. The structural complexity of sesquiterpene lactones like this compound offers various sites for chemical modification. Although specific details on semi-synthetic or synthetic derivatives of this compound and their modified bioactivities were not extensively detailed within the immediate search results, the broader context of sesquiterpenoid research indicates ongoing efforts to explore the therapeutic potential of this class of compounds through chemical modification. Research into sesquiterpenoid dimers and conjugates, for example, highlights the potential for creating novel structures with potentially altered or enhanced biological profiles. acs.orgacs.org Advancements in technologies like structural transformation and chemical synthesis are considered vital for expanding the utility of natural compounds. researchgate.netnih.gov

Challenges and Future Perspectives in Linderalactone Research

Strategies for Sustainable Sourcing and Scalable Production of Linderalactone

The primary source of this compound is the plant Lindera aggregata. nih.govmedchemexpress.com. Relying solely on wild harvesting of this plant raises concerns about ecological sustainability and the consistency of supply. Factors such as geographical location, climate variations, and harvesting practices can influence the yield and quality of this compound obtained from natural sources. sedex.comivalua.comdrydengroup.com. To ensure a reliable and scalable supply for research and potential industrial applications, developing sustainable sourcing and production strategies is critical.

Future efforts in this area are likely to focus on:

Cultivation Optimization: Research into optimizing the cultivation of Lindera aggregata under controlled agricultural conditions can help establish a stable and renewable source. This includes investigating ideal soil types, climate conditions, and cultivation techniques to maximize this compound production within the plant.

In Vitro Culture Techniques: Advanced plant cell or tissue culture techniques offer a promising alternative for producing this compound in a controlled laboratory environment, independent of seasonal and environmental variations. Optimizing cell lines and culture media for high this compound yield is a key challenge.

Biotechnological Production: Exploring synthetic biology and metabolic engineering approaches to produce this compound in microorganisms, such as bacteria or yeast, could provide a highly scalable and sustainable production platform. This requires a detailed understanding of the biosynthetic pathway of this compound in Lindera aggregata to transfer and engineer the relevant genes into microbial hosts.

Addressing the challenges of sustainable sourcing and scalable production is fundamental to support the further research and development of this compound. sedex.comivalua.com.

Advancements in Chemical Synthesis for Industrial Applications

Chemical synthesis offers a route to obtain this compound and its analogs independently of natural sources, providing potential advantages in terms of consistency, purity, and scalability for industrial applications. contractlaboratory.comnih.gov. While the total synthesis of complex natural products can be intricate, ongoing advancements in synthetic chemistry are continuously expanding the possibilities. contractlaboratory.comopenaccessjournals.com.

Future perspectives in the chemical synthesis of this compound include:

Semisynthesis Approaches: If abundant natural precursors with structural similarity to this compound can be identified and isolated, semisynthesis could provide a more practical and scalable approach to obtaining this compound and its derivatives compared to total synthesis from basic chemicals. nih.gov.

Innovative Catalysis: The development and application of novel catalysts are crucial for enhancing the selectivity and efficiency of key steps in the synthesis of this compound, reducing the formation of unwanted byproducts and improving sustainability. contractlaboratory.com.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques can enable more precise control over reaction parameters, improve safety, and facilitate the scaling up of this compound synthesis for industrial production.

Overcoming challenges related to reaction complexity, stereoselectivity, and cost will be essential for the widespread industrial application of chemically synthesized this compound. contractlaboratory.com.

Elucidation of Novel Molecular Targets and Comprehensive Mechanistic Pathways

A thorough understanding of the specific molecular targets and the intricate mechanistic pathways through which this compound exerts its biological effects is paramount for its rational development as a therapeutic agent. While initial studies have provided some insights, a more comprehensive elucidation is needed. nih.govnih.gov.

Future research directions aimed at unraveling this compound's mechanisms of action include:

Identification of Direct Binding Partners: Employing advanced proteomic techniques, such as pull-down assays coupled with mass spectrometry, can help identify proteins that directly bind to this compound, revealing potential primary targets.

In-depth Signaling Pathway Analysis: Utilizing techniques like phosphoproteomics, transcriptomics, and targeted pathway analysis can provide a detailed picture of how this compound modulates intracellular signaling cascades. Research has indicated its influence on pathways such as PI3K/AKT, JAK/STAT, TGFβ/Smad3, MAPK, and NF-κB in various biological contexts. nih.govmedchemexpress.comnih.govmdpi.commdpi.commdpi.com. Further studies are needed to fully map these interactions and their downstream effects.

Functional Genomics and Proteomics: High-throughput screening approaches using techniques like siRNA libraries or CRISPR-Cas9 gene editing can help identify genes or proteins that are critical for mediating this compound's effects.

Structural Biology Studies: Determining the three-dimensional structures of this compound in complex with its identified molecular targets using techniques like X-ray crystallography or cryo-electron microscopy can provide invaluable insights into the binding interactions and guide the design of more potent and selective analogs.

A comprehensive understanding of this compound's molecular targets and mechanisms will facilitate the identification of specific therapeutic indications and the development of optimized treatment strategies.

Development of Advanced Delivery Systems for Optimized Bioavailability

The therapeutic efficacy of this compound can be limited by factors affecting its absorption, distribution, metabolism, and excretion, collectively influencing its bioavailability. nih.govisciii.es. Developing advanced drug delivery systems is crucial to enhance its pharmacokinetic profile, improve its targeting to specific sites, and optimize its therapeutic outcomes. mdpi.comd-nb.infowbcil.com.

Future perspectives in the development of advanced delivery systems for this compound include:

Nanocarrier Systems: Utilizing various types of nanocarriers, such as liposomes, polymeric nanoparticles, solid lipid nanoparticles, micelles, or exosomes, can encapsulate this compound, improving its solubility, stability, and enabling targeted delivery to specific cells or tissues, potentially reducing systemic toxicity. mdpi.comd-nb.infowbcil.com.

Liposomal Formulations: Liposomes, due to their biocompatibility and ability to encapsulate both lipophilic and hydrophilic molecules, are particularly promising for improving the delivery and bioavailability of this compound. mdpi.comd-nb.infowbcil.com.

Prodrug Design: Designing prodrugs of this compound that are more soluble, stable, or specifically activated at the site of action can improve its delivery and therapeutic index.

Targeted Delivery Strategies: Incorporating targeting ligands (e.g., antibodies, peptides, or small molecules) onto delivery systems can direct this compound specifically to diseased cells or tissues, maximizing its local concentration and minimizing exposure to healthy tissues.

Controlled and Sustained Release Systems: Developing delivery systems that provide controlled or sustained release of this compound can maintain therapeutic concentrations over extended periods, potentially improving efficacy and reducing the frequency of administration.

Advancements in drug delivery technology are essential to translate the observed in vitro activities of this compound into effective in vivo therapeutic benefits.

Integration of Multi-Omics Data for Holistic Biological Understanding

Biological systems are complex and involve intricate interactions between genes, transcripts, proteins, and metabolites. A single "omics" approach provides only a partial view of these complexities. Integrating data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics, can provide a more comprehensive and holistic understanding of the biological effects of this compound. scilifelab.seazolifesciences.comnih.govfrontlinegenomics.comfrontlinegenomics.com.

Future perspectives in integrating multi-omics data in this compound research include:

Systems-Level Pathway Mapping: Combining data from different omics layers can help construct comprehensive biological networks and pathways that are perturbed by this compound treatment, revealing a systems-level understanding of its mechanisms of action and identifying key nodes for intervention. azolifesciences.comnih.govfrontlinegenomics.com.

Biomarker Discovery: Integrated multi-omics analysis can facilitate the identification of robust biomarkers that predict response to this compound, stratify patient populations, and monitor treatment efficacy.

Understanding Resistance Mechanisms: Multi-omics can be employed to investigate how biological systems adapt and potentially develop resistance to this compound treatment, providing insights for developing strategies to overcome resistance.

Predictive Modeling: Integrating multi-omics data with computational approaches can lead to the development of predictive models for the efficacy and potential toxicity of this compound, aiding in preclinical evaluation and clinical trial design.

Advanced Computational Tools: The effective integration and interpretation of large and diverse multi-omics datasets require the development and application of sophisticated bioinformatics and computational tools. azolifesciences.comnih.gov.

Integrating multi-omics data is a powerful approach to gain deeper and more comprehensive insights into the biological impact of this compound, paving the way for more informed therapeutic development.

Prospects for Clinical Translation and Therapeutic Applications of this compound and its Derivatives

The ultimate goal of research on this compound is its successful translation into clinical applications for the prevention or treatment of human diseases. While preclinical studies have demonstrated promising activities, the path to clinical use is a rigorous process that involves extensive testing and evaluation in humans. nih.govfrontiersin.orgwjgnet.com.

Prospects for the clinical translation and therapeutic applications of this compound and its derivatives include:

Confirmation of Efficacy in Relevant Disease Models: Conducting well-designed preclinical studies in appropriate animal models that closely mimic human diseases is essential to confirm the therapeutic efficacy of this compound for specific indications.

Identification of Lead Indications: Based on the accumulated preclinical evidence, identifying the most promising disease areas where this compound or its derivatives are likely to have the greatest therapeutic impact is crucial for prioritizing clinical development. Research has suggested potential in areas such as liver fibrosis and pancreatic cancer. nih.govnih.govresearchgate.net.

Clinical Trial Design and Execution: Designing and conducting phased clinical trials in human subjects are necessary to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound. nih.govfrontiersin.orgwjgnet.com.

Development of Optimized Derivatives: Further structural modifications of this compound can lead to the discovery of derivatives with improved potency, selectivity, pharmacokinetic properties, and a more favorable safety profile, increasing their potential for clinical success. nih.gov.

Exploration of Combination Therapies: Investigating the potential synergistic effects of combining this compound with existing standard-of-care therapies could lead to improved treatment outcomes and potentially overcome drug resistance.

Regulatory Pathway Navigation: Successfully navigating the complex regulatory landscape and meeting the requirements of health authorities are critical steps for obtaining approval for the clinical use of this compound or its derivatives.

The successful clinical translation of this compound requires a collaborative effort among researchers, clinicians, pharmaceutical industry partners, and regulatory bodies to ensure its safe and effective application in patient care. nih.govfrontiersin.orgwjgnet.com.

Q & A

Q. What validated analytical methods are recommended for quantifying Linderalactone in plant extracts?

High-performance liquid chromatography (HPLC) with a C18 column (e.g., Agilent Zorbax SB-C18), a gradient mobile phase of acetonitrile and 0.2% phosphoric acid, and detection at 210 nm is widely used. Ensure a flow rate of 0.8 mL/min, column temperature of 30°C, and injection volume of 10 μL. Calibration curves should cover 5.3–1,040 μg/mL for this compound (r ≥ 0.9992) . Include validation parameters (linearity, precision, recovery) as per pharmacopeial standards.

Q. How can researchers ensure the reproducibility of this compound isolation protocols?

Document extraction solvents (e.g., ethanol, methanol), temperature, and duration rigorously. For HPLC-based quantification, use reference standards (≥98% purity) and include system suitability tests (e.g., retention time, peak symmetry). Cross-validate results using multiple batches of plant material and report similarity indices (>0.980) against established chromatographic fingerprints .

Q. What are the primary pharmacological activities of this compound reported in preclinical studies?

this compound exhibits anti-inflammatory and analgesic effects, likely mediated through modulation of core targets like COX-2 and TNF-α, as identified via network pharmacology. It also induces apoptosis in cancer cells (e.g., A549 lung carcinoma) by altering Bax/Bcl-2 protein ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound content across different plant tissues?

For example, while this compound levels show no significant difference between root tuber and taproot, isothis compound varies significantly. Use multivariate statistical analysis (e.g., PCA, PLS-DA) to identify confounding factors like extraction efficiency, seasonal variability, or genetic differences. Cross-reference with HPLC fingerprints and adjust normalization strategies (e.g., internal standards) .

Q. What experimental designs are optimal for studying this compound’s dual inhibition of JAK/STAT and apoptosis pathways?

Employ dose-response assays (e.g., IC50 determination via MTT) in A549 cells, coupled with Western blotting for STAT3 phosphorylation and Bax/Bcl-2 expression. Use selective inhibitors (e.g., FLLL31 for STAT3) as controls. For mechanistic clarity, combine transcriptomic profiling (RNA-seq) and pathway enrichment analysis (KEGG, GO) .

Q. How can network pharmacology improve the identification of this compound as a quality marker (Q-Marker)?

Construct an "active-component-target-pathway" network using databases like KEGG and STRING. Validate predicted targets (e.g., IL-6, MAPK) via molecular docking and in vitro binding assays. Prioritize this compound if it intersects with >10 core targets and >20 pathways (e.g., inflammation, apoptosis) .

Q. What strategies mitigate variability in this compound’s bioactivity across cell lines?

Standardize cell culture conditions (passage number, serum concentration) and include positive controls (e.g., cisplatin for apoptosis). Use LC-MS to confirm intracellular this compound concentrations. For JAK/STAT inhibition, measure downstream cytokines (IL-6, IFN-γ) via ELISA to correlate with pathway activity .

Methodological Guidance

Q. How should researchers validate this compound’s purity and stability in experimental settings?

Perform accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. For purity, use diode-array detection (DAD) to check for co-eluting impurities. Report peak homogeneity (≥98%) and compare with certified reference materials .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other compounds?

Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For network pharmacology, apply betweenness centrality algorithms to identify key synergistic nodes .

Q. How can researchers enhance the translational relevance of this compound studies?

Use patient-derived xenograft (PDX) models to validate efficacy in vivo. For pharmacokinetics, conduct LC-MS/MS-based bioavailability studies in rodents. Integrate omics data (proteomics, metabolomics) to map off-target effects and optimize dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linderalactone
Reactant of Route 2
Linderalactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.